molecular formula C9H9BrO2 B2849380 2-Bromo-3-methoxy-6-methylbenzaldehyde CAS No. 1780038-16-5

2-Bromo-3-methoxy-6-methylbenzaldehyde

Cat. No.: B2849380
CAS No.: 1780038-16-5
M. Wt: 229.073
InChI Key: ZKJZDXDLMOOGDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-methoxy-6-methylbenzaldehyde is a chemical compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 . It is used for research purposes and in the manufacture of other substances .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

2-Bromo-3-methoxy-6-methylbenzaldehyde is a compound of interest in synthetic chemistry due to its potential as an intermediate in the synthesis of complex molecules. For instance, studies have demonstrated its relevance in the formation of various benzaldehyde derivatives through bromination and methoxylation processes. One example is the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene by a sequence involving bromination, hydrolysis, cyanidation, methoxylation, and esterification, achieving an overall yield of about 47% and purity of 99.8% (by GC) (Chen Bing-he, 2008). Moreover, the compound's role in the synthetic pathway for creating polybrominated diphenyl ethers (PBDEs) and their metabolites highlights its utility in producing authentic reference standards for analytical and toxicological studies (G. Marsh, R. Stenutz, A. Bergman, 2003).

Catalysis and Reagent Development

In catalysis and reagent development, substituted 2-bromobenzaldehydes, akin to this compound, have been synthesized from benzaldehydes using a three-step sequence involving selective palladium-catalyzed ortho-bromination. This process uses O-Methyloxime as a directing group, followed by rapid deprotection to afford the desired bromobenzaldehydes with good overall yields (E. Dubost, C. Fossey, T. Cailly, S. Rault, F. Fabis, 2011). This highlights the potential application of this compound in the development of new catalytic methods and reagents for organic synthesis.

Drug Discovery and Medicinal Chemistry

In the realm of drug discovery and medicinal chemistry, compounds similar to this compound serve as key intermediates. For example, 5-bromo-2-methylamino-8-methoxyquinazoline, synthesized from a related compound, 6-bromo-2-fluoro-3-methoxybenzaldehyde, has been identified as a crucial intermediate in drug discoveries. Process chemistry improvements involving telescoping processes have demonstrated the compound's significance in enhancing the efficiency and yield of drug intermediates, thus facilitating quicker supply to medicinal laboratories (K. Nishimura, T. Saitoh, 2016).

Material Science and Catalysis

Furthermore, in material science and catalysis, the derivatization of bromo-substituted benzaldehydes, including those structurally related to this compound, has been explored for the synthesis of complex molecular frameworks. These compounds have been utilized in the development of novel catalysts, highlighting the broad applicability of such brominated benzaldehydes in various scientific research domains (Anek Lekky, Tanachote Ruengsatra, S. Ruchirawat, P. Ploypradith, 2019).

Safety and Hazards

2-Bromo-3-methoxy-6-methylbenzaldehyde is classified as Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 according to GHS-US classification . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .

Properties

IUPAC Name

2-bromo-3-methoxy-6-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-3-4-8(12-2)9(10)7(6)5-11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJZDXDLMOOGDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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